5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at position 5, a tetrazole ring at position 2, and a piperidin-1-ylcarbonyl group attached to the N-aryl moiety.
Properties
Molecular Formula |
C20H19BrN6O2 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(piperidine-1-carbonyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H19BrN6O2/c21-14-8-9-18(27-13-22-24-25-27)16(12-14)19(28)23-17-7-3-2-6-15(17)20(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,23,28) |
InChI Key |
HMTYNZNVVYVVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated benzene compound.
Tetrazole Formation: The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperidine derivative and the tetrazole-substituted benzene compound, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium azide (NaN3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to cell signaling pathways, protein-ligand interactions, and other biochemical processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Findings from Structural Comparisons
Bioisosteric Effects :
- The tetrazole group in the target compound replaces traditional carboxylic acids, offering improved solubility (pKa ~4.9) without compromising hydrogen-bonding capacity. In contrast, YPU’s hydroxy group (pKa ~10) is less ionizable at physiological pH, reducing solubility but enhancing passive membrane permeability .
Chlorine and fluorine in analogs prioritize electron-withdrawing effects, altering electron density in the benzamide core and modulating receptor affinity .
Heterocyclic Moieties :
Pharmacological Implications
- Target Compound : Likely targets proteases or GPCRs due to tetrazole’s hydrogen-bonding and bromine’s hydrophobic interactions.
- Analogs : Simpler halogenated benzamides may serve as lead compounds for CNS or antimicrobial agents due to their lipophilic profiles .
Biological Activity
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromine atom, a piperidine moiety, and a tetrazole ring. Its molecular formula is C16H19BrN4O, and it has a molecular weight of approximately 366.25 g/mol. The structural features contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Kinases : Many benzamide derivatives have been shown to inhibit kinases involved in cancer progression, such as BRAF and EGFR .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The piperidine structure may enhance binding affinity to GPCRs, potentially influencing signaling pathways related to inflammation and cell proliferation .
Pharmacological Activities
The biological activity of 5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide can be summarized in the following areas:
Antitumor Activity
Several studies have highlighted the antitumor potential of similar compounds. For instance:
- Case Study : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects, particularly when combined with doxorubicin. The bromine substituent was noted to enhance activity significantly .
Anti-inflammatory Effects
Compounds containing piperidine and tetrazole groups have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways.
Antimicrobial Activity
Research on related pyrazole derivatives indicates potential antimicrobial properties. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit vital enzymes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
